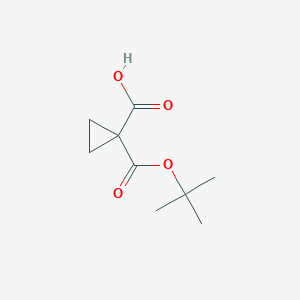
1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid
Descripción general
Descripción
1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid is a chemical compound that is part of a broader class of tert-butoxycarbonyl (Boc) protected molecules. These molecules are commonly used in organic synthesis, particularly in the protection of amino acids and other acid-sensitive functional groups during peptide synthesis. The Boc group serves as a temporary shield, preventing unwanted reactions at the protected site while allowing other transformations to occur elsewhere in the molecule.
Synthesis Analysis
The synthesis of compounds related to 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid involves various strategies. For instance, a Hofmann rearrangement mediated by trichloroisocyanuric acid was used to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of this approach in tolerating different functional groups . Additionally, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions and using methods such as diastereomeric salt formation or chromatography on a chiral stationary phase . A scalable synthesis of another stereoisomer, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, was also reported, highlighting the importance of controlling stereoselectivity in cyclopropanation steps .
Molecular Structure Analysis
The molecular structure of compounds within this class has been extensively studied. For example, the crystal and molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and the presence of intermolecular hydrogen bonds forming dimers and infinite chains . Similarly, the molecular and crystal structure of a tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate was analyzed, showing an extended, nearly all-trans C5 conformation stabilized by weak intermolecular bonding .
Chemical Reactions Analysis
Chemical reactions involving tert-butoxycarbonyl protected cyclopropanecarboxylates are diverse. Lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates were reacted with various electrophiles to yield α-substituted esters, which could be further processed to carboxylic acids or reduced to cyclopropanemethanols . Moreover, the transfer hydro-tert-butylation of alkenes catalyzed by a boron Lewis acid was demonstrated using 3-tert-butyl-substituted cyclohexa-1,4-dienes, showcasing a novel method of incorporating tertiary alkyl groups into carbon frameworks .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Field: Plant Physiology ACC is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
2. Application ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
3. Methods of Application The biosynthesis of ethylene starts with the conversion of the amino acid methionine to SAM by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase .
4. Results or Outcomes In recent years, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis . It has been found to regulate plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence has been observed .
1. Field: Organic Synthesis Boc-AAILs are used in the field of organic synthesis .
2. Application Boc-AAILs are used for dipeptide synthesis . They are derived from commercially available tert-butyloxycarbonyl-protected amino acids .
3. Methods of Application The Boc-AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
4. Results or Outcomes The use of Boc-AAILs in dipeptide synthesis has been found to be effective, providing satisfactory yields .
Safety And Hazards
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-8(2,3)13-7(12)9(4-5-9)6(10)11/h4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQXAHDYGFYONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





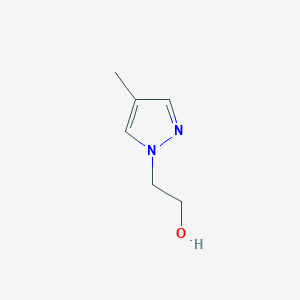
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)
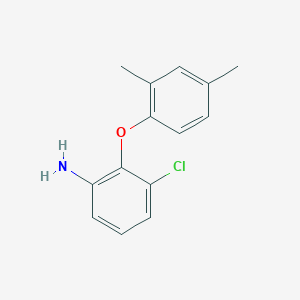
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)
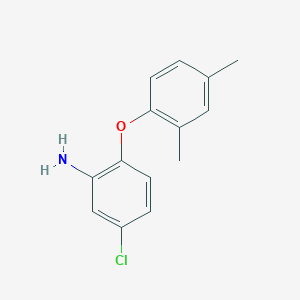
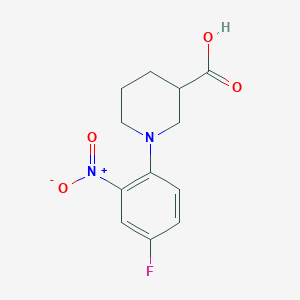
![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)
![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)

